molecular formula C17H17FN2O B2572012 3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile CAS No. 1539224-83-3

3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile

Cat. No.: B2572012
CAS No.: 1539224-83-3
M. Wt: 284.334
InChI Key: KBDJUFNDKYSKIY-UHFFFAOYSA-N
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Description

“3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile” is a chemical compound with the CAS Number: 2416234-65-4 . It has a molecular weight of 320.79 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17FN2O.ClH/c1-13-3-2-4-17 (7-13)21-6-5-20-12-15-8-14 (11-19)9-16 (18)10-15;/h2-4,7-10,20H,5-6,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.79 . Unfortunately, other physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Imaging Brain Receptors with PET

A study by Siméon et al. (2007) discussed the synthesis and labeling of a compound similar to "3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile" for positron emission tomography (PET) imaging. This compound showed high affinity and potential as a PET radioligand for imaging metabotropic glutamate subtype-5 receptors in the brain. The compound demonstrated stable behavior in plasma and human whole blood, suggesting its utility in human subjects for imaging brain receptors related to neurological conditions (Siméon et al., 2007).

Antitumor Properties

Another research explored the antitumor properties of a fluorinated benzothiazole analogue, revealing its potent and selective antitumor activities. This study highlights the importance of the aryl hydrocarbon receptor signaling pathway in inducing cytotoxicity by the compound in cancer cells, demonstrating a potential application in cancer treatment (Trapani et al., 2003).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to these resources when handling the compound to ensure safety.

Properties

IUPAC Name

3-fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-13-3-2-4-17(7-13)21-6-5-20-12-15-8-14(11-19)9-16(18)10-15/h2-4,7-10,20H,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJUFNDKYSKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNCC2=CC(=CC(=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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